5-[(4-CHLOROPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE
Overview
Description
5-[(4-CHLOROPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with a 4-chlorophenylmethoxy group, an ethyl group, and a methyl group. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-CHLOROPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol, ethyl acetoacetate, and 7-methyl-4-chromen-2-one.
Etherification: The 4-chlorophenol is reacted with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to form 4-chlorophenylmethoxy.
Condensation: The 4-chlorophenylmethoxy is then condensed with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate compound.
Cyclization: The intermediate compound undergoes cyclization under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(4-CHLOROPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorophenyl group can be replaced with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as UV absorbers or fluorescent dyes.
Mechanism of Action
The mechanism of action of 5-[(4-CHLOROPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular functions like proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLOROPHENYL)-4-(2-METHOXY-4-(1-PROPENYL)PHENOXY)THIENO(2,3-D)PYRIMIDINE
- 5-(4-CHLOROPHENYL)-4-(2,4-DICHLOROPHENOXY)THIENO(2,3-D)PYRIMIDINE
- 5-(4-CHLOROPHENYL)-4-HYDRAZINOTHIENO(2,3-D)PYRIMIDINE
Uniqueness
5-[(4-CHLOROPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. Its combination of a 4-chlorophenylmethoxy group, ethyl group, and methyl group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methoxy]-4-ethyl-7-methylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c1-3-14-10-18(21)23-17-9-12(2)8-16(19(14)17)22-11-13-4-6-15(20)7-5-13/h4-10H,3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJGUKLQOBNURD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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